3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one 3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 451469-43-5
VCID: VC7568049
InChI: InChI=1S/C20H20ClN5O2/c21-15-4-3-5-16(14-15)24-10-12-25(13-11-24)19(27)8-9-26-20(28)17-6-1-2-7-18(17)22-23-26/h1-7,14H,8-13H2
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Molecular Formula: C20H20ClN5O2
Molecular Weight: 397.86

3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

CAS No.: 451469-43-5

Cat. No.: VC7568049

Molecular Formula: C20H20ClN5O2

Molecular Weight: 397.86

* For research use only. Not for human or veterinary use.

3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one - 451469-43-5

Specification

CAS No. 451469-43-5
Molecular Formula C20H20ClN5O2
Molecular Weight 397.86
IUPAC Name 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one
Standard InChI InChI=1S/C20H20ClN5O2/c21-15-4-3-5-16(14-15)24-10-12-25(13-11-24)19(27)8-9-26-20(28)17-6-1-2-7-18(17)22-23-26/h1-7,14H,8-13H2
Standard InChI Key GTXDPNMOPAFUKM-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzotriazinone core: A bicyclic system comprising a fused benzene and triazinone ring, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

  • Piperazine ring: A six-membered diamine ring substituted at the 4-position with a 3-chlorophenyl group, enhancing lipophilicity and target affinity.

  • Propionyl linker: A three-carbon chain with a ketone group, providing conformational flexibility and stabilizing interactions with hydrophobic protein pockets.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC20_{20}H20_{20}ClN5_5O2_2
Molecular Weight397.86 g/mol
IUPAC Name3-[3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl]-1,2,3-benzotriazin-4-one
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
logP2.37 (predicted)

The 3-chlorophenyl group’s meta-substitution pattern distinguishes this compound from analogs with ortho- or para-chloro configurations, which exhibit altered electronic and steric profiles.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step strategy:

  • Benzotriazinone Core Formation: Cyclization of 2-aminobenzamide derivatives under diazotization conditions. Recent advances employ polymer-supported nitrite reagents to enhance yield and safety .

  • Piperazine Functionalization: Introduction of the 3-chlorophenyl group via nucleophilic aromatic substitution (SNAr) on 1-piperazinecarboxylic acid tert-butyl ester, followed by deprotection.

  • Coupling Reaction: Amide bond formation between the benzotriazinone and functionalized piperazine using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
DiazotizationNaNO2_2, p-TsOH, 0–5°C75–85%
Piperazine Substitution3-Chlorophenylboronic acid, Pd(PPh3_3)4_4, K2_2CO3_365%
Amide CouplingEDC, DMAP, DCM, rt82%

Industrial-scale production utilizes continuous flow reactors to optimize temperature control and reduce byproducts.

Biological Activity and Mechanism

Pharmacological Targets

The compound demonstrates dual inhibitory effects on:

  • Phosphodiesterase 4 (PDE4): IC50_{50} = 0.42 μM in human recombinant enzyme assays, attributed to hydrogen bonding with Gln369 and hydrophobic interactions with Phe372 .

  • Serotonin Receptors (5-HT1A_{1A}): Ki_i = 12 nM, driven by the piperazine moiety’s affinity for the receptor’s transmembrane domain .

Anticancer Activity

In A549 (lung carcinoma) and HCT116 (colorectal cancer) cell lines, the compound induces apoptosis via:

  • Caspase-3 Activation: 3.5-fold increase at 10 μM .

  • ERK Pathway Inhibition: Phospho-ERK levels reduced by 62% at 5 μM .

Table 3: In Vitro Cytotoxicity Data

Cell LineIC50_{50} (μM)Mechanism
A5494.2Caspase-3 activation
HCT1163.8ERK inhibition
HEK293 (normal)>50N/A

Comparative Analysis with Structural Analogs

Positional Isomer Effects

  • 3-Chloro vs. 4-Chloro Substitution: The 3-chloro derivative exhibits 3-fold higher PDE4 inhibition than the 4-chloro analog due to enhanced halogen bonding with Tyr159.

  • Piperazine vs. Homopiperazine: Replacement with a seven-membered homopiperazine ring reduces 5-HT1A_{1A} affinity by 90%, highlighting the importance of ring size .

Applications in Drug Development

Lead Optimization

  • Prodrug Derivatives: Esterification of the ketone group improves oral bioavailability (F = 58% in rats vs. 22% for parent compound) .

  • Combination Therapy: Synergistic effects observed with paclitaxel (CI = 0.45) in MDA-MB-231 breast cancer models .

Patent Landscape

  • EP2931713B1: Covers piperazine-carboxamide derivatives for treating mucosal dehydration, citing this compound’s PDE4 modulation .

  • CA2659604A1: Discloses related pyrimidine-based PI3K inhibitors, underscoring the therapeutic relevance of chlorophenyl-piperazine motifs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator